5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 2194848-12-7
VCID: VC7428788
InChI: InChI=1S/C13H13N5O4S/c1-16-11-6-10(2-3-12(11)22-13(16)19)23(20,21)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3
SMILES: CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4)OC1=O
Molecular Formula: C13H13N5O4S
Molecular Weight: 335.34

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

CAS No.: 2194848-12-7

Cat. No.: VC7428788

Molecular Formula: C13H13N5O4S

Molecular Weight: 335.34

* For research use only. Not for human or veterinary use.

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one - 2194848-12-7

Specification

CAS No. 2194848-12-7
Molecular Formula C13H13N5O4S
Molecular Weight 335.34
IUPAC Name 3-methyl-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C13H13N5O4S/c1-16-11-6-10(2-3-12(11)22-13(16)19)23(20,21)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3
Standard InChI Key IOYAJIDSNGLCJT-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4)OC1=O

Introduction

The compound 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule featuring a triazole ring linked to an azetidine moiety, which is further connected to a benzo[d]oxazol-2(3H)-one framework. This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activities.

Biological Activities

Compounds containing the 1,2,3-triazole ring are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the azetidine and benzo[d]oxazol-2(3H)-one groups may further enhance these activities by interacting with specific biological targets.

Potential Biological Activities

  • Antimicrobial Activity: The triazole moiety is known to exhibit efficacy against various microbial strains.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

  • Receptor Binding: It could interact with receptors involved in cellular signaling pathways.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies would typically focus on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Given its structural complexity, the compound may exhibit high solubility in polar solvents, influencing its bioavailability.

Pharmacokinetic Parameters

ParameterDescription
SolubilityGenerally soluble in polar solvents
BioavailabilityInfluenced by solubility and metabolic stability
Metabolic StabilityRequires further investigation

Future Research Directions

  • In-depth Biological Activity Studies: Investigate the compound's efficacy against various disease targets.

  • Pharmacokinetic and Pharmacodynamic Analysis: Conduct comprehensive studies on ADME properties and receptor interactions.

  • Synthesis Optimization: Develop efficient synthesis pathways to improve yield and purity.

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